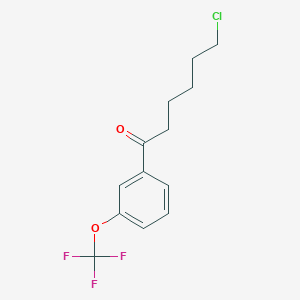

6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

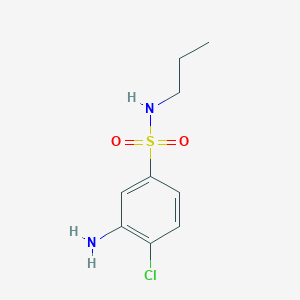

6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane is a chemical compound with the molecular formula C13H14ClF3O2 . It is used in various scientific and industrial applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a hexane backbone with a chloro group at the 6th carbon, an oxo group at the 1st carbon, and a trifluoromethoxyphenyl group also attached to the 1st carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C13H14ClF3O2) and its associated CID (24726788) . Further details about its melting point, boiling point, density, and other properties are not provided in the available resources .Wirkmechanismus

6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane has been found to act as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is involved in the breakdown of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine. 6-Chloro-3-trifluoromethoxybenzaldehyde has been shown to bind to the active site of the enzyme, thus preventing it from breaking down these neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain, which can have beneficial effects on mood and behavior.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have been extensively studied. It has been found to increase the levels of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain. This can have beneficial effects on mood and behavior, and can be used to treat depression and anxiety. In addition, this compound has been found to have antioxidant and anti-inflammatory effects, and may be useful in the treatment of certain neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane in laboratory experiments is that it is an effective inhibitor of the enzyme monoamine oxidase (MAO). This makes it an ideal tool for studying the biochemistry of neurotransmitters and the effects of drugs on the central nervous system. However, this compound is not very stable and is easily degraded by light and heat. In addition, it is toxic and should be handled with caution.

Zukünftige Richtungen

The potential applications of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane are numerous. Further research is needed to explore its therapeutic potential in the treatment of depression and anxiety, as well as its potential use in the treatment of other neurological disorders. In addition, this compound could be used to study the effects of drugs on the central nervous system, as well as its role in the biochemistry of neurotransmitters. Finally, further research is needed to explore the potential applications of this compound in the development of new drugs and treatments.

Synthesemethoden

6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane is synthesized through a process known as Friedel-Crafts acylation. This involves the reaction of an aromatic aldehyde, such as benzaldehyde, with an acid chloride, such as trifluoroacetic chloride. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and yields a product that contains the desired 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexanerifluoromethoxybenzaldehyde.

Wissenschaftliche Forschungsanwendungen

6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane has been studied extensively in the field of neuroscience. It has been found to be an effective inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine. As a result, 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexanerifluoromethoxybenzaldehyde has been studied for its potential therapeutic applications in the treatment of depression and anxiety. In addition, this compound has been used in research involving the biochemistry of neurotransmitters and the effects of drugs on the central nervous system.

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF3O2/c14-8-3-1-2-7-12(18)10-5-4-6-11(9-10)19-13(15,16)17/h4-6,9H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUNGNOQEGPKPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645181 |

Source

|

| Record name | 6-Chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898786-28-2 |

Source

|

| Record name | 6-Chloro-1-[3-(trifluoromethoxy)phenyl]-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)